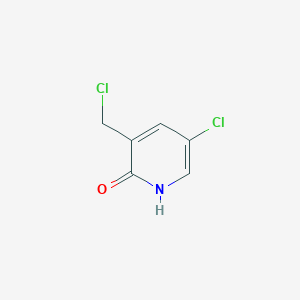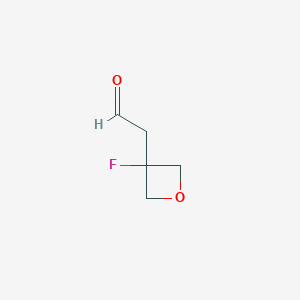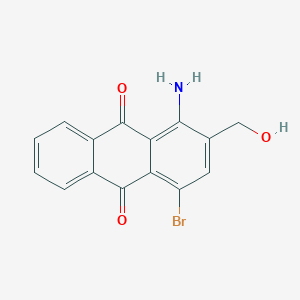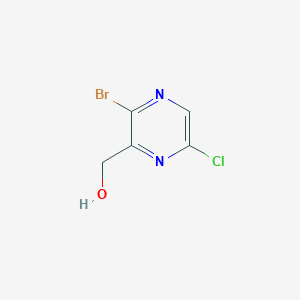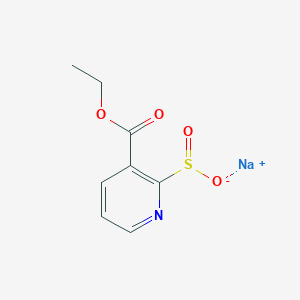
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C8H9NO4SNa. It is a sodium salt derivative of pyridine-2-sulfinic acid, featuring an ethoxycarbonyl group at the 3-position of the pyridine ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of pyridine derivatives. One common method includes the reaction of 3-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinic acid intermediate. This intermediate is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps like crystallization or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfinic acid group under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved.
Comparación Con Compuestos Similares
Similar Compounds
Sodium pyridine-2-sulfinate: A closely related compound with similar chemical properties but lacking the ethoxycarbonyl group.
Sodium 6-methylpyridine-2-sulfinate: Another derivative with a methyl group at the 6-position of the pyridine ring.
Sodium tetrahydropyransulfinate: A structurally different compound with a tetrahydropyran ring.
Uniqueness
Sodium 3-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical reactivity and potential applications. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H8NNaO4S |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
sodium;3-ethoxycarbonylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-4-3-5-9-7(6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |
Clave InChI |
VQKXPWFMHNTGBX-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C1=C(N=CC=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


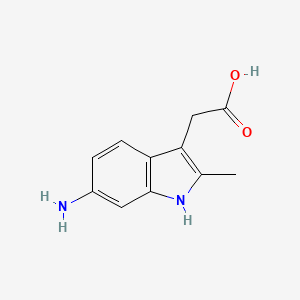
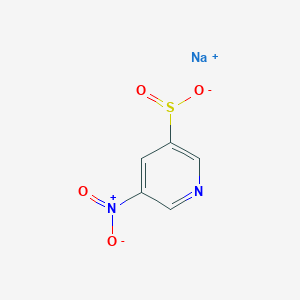

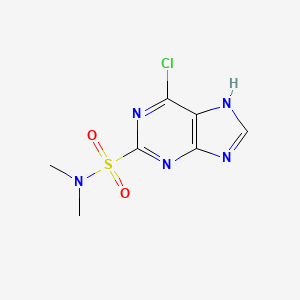
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)


